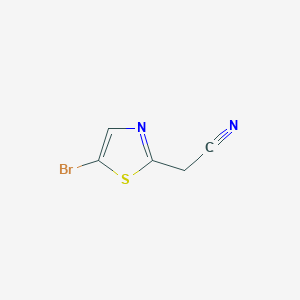

2-(5-Bromothiazol-2-YL)acetonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(5-bromo-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLOOFSSXAYVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Bromothiazol 2 Yl Acetonitrile

Strategies for the Construction of the 2-Substituted-5-Bromothiazole Core

A key challenge in the synthesis of the target molecule is the regioselective introduction of the bromine atom at the 5-position of the thiazole (B1198619) ring. Several classical and modern synthetic methods can be adapted for this purpose.

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide. To obtain a 5-bromothiazole (B1268178), this reaction can be adapted by using a brominated α-halocarbonyl compound. For instance, the reaction of a 2,2-dihalo-ketone or aldehyde, where one of the halogens is bromine, with a suitable thioamide can lead to the desired 5-bromothiazole scaffold.

Recent studies have explored the use of cyanothioacetamide in Hantzsch-type syntheses to directly introduce a cyanomethyl group at the 2-position of the thiazole ring researchgate.net. By employing a brominated α-haloketone in this reaction, it is theoretically possible to construct the 2-(5-bromothiazol-2-yl)acetonitrile skeleton in a single cyclization step.

| Reactant 1 | Reactant 2 | Product | Reference |

| Brominated α-haloketone | Cyanothioacetamide | This compound | researchgate.net |

| α-haloketone | Thioamide | 2-Substituted thiazole | General Hantzsch Synthesis |

An alternative approach involves the direct bromination of a pre-formed 2-substituted thiazole. Thiazole rings are susceptible to electrophilic substitution, and bromination often occurs at the 5-position, especially when the 2-position is occupied. For example, direct bromination of 2-methylthiazole can yield 2-methyl-5-bromothiazole. This intermediate can then undergo further functionalization at the methyl group to introduce the nitrile functionality.

The bromination of 2-aminothiazole is a well-established method to produce 2-amino-5-bromothiazole, which serves as a versatile intermediate for further transformations mdpi.com.

| Starting Material | Reagent | Product |

| 2-Substituted Thiazole | Brominating Agent (e.g., Br2, NBS) | 2-Substituted-5-bromothiazole |

| 2-Aminothiazole | Bromine in Acetic Acid | 2-Amino-5-bromothiazole |

Modern synthetic chemistry offers powerful cross-coupling reactions for the introduction of various substituents onto heterocyclic rings. While less common for direct C-H bromination, palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce a bromine atom at a specific position if a suitable precursor, such as a stannane or a boronic acid derivative of the thiazole, is available. However, for the synthesis of 5-bromothiazoles, direct bromination is often more straightforward.

Installation of the Acetonitrile (B52724) Moiety at the 2-Position

Once the 5-bromothiazole core is established, the next critical step is the introduction of the acetonitrile group (-CH₂CN) at the 2-position.

Direct cyanomethylation of a 2-halo-5-bromothiazole represents a direct route to the target compound. This can be achieved through nucleophilic substitution of a halogen at the 2-position (e.g., chlorine or bromine) with a cyanomethyl anion, which can be generated from acetonitrile or its derivatives. For instance, reacting 2-chloro-5-bromothiazole with the sodium salt of acetonitrile could potentially yield the desired product.

A plausible precursor, 2-chloro-5-chloromethylthiazole, can be synthesized from 1,3-dichloropropene semanticscholar.orgepo.org. The chloromethyl group in this intermediate could then be subjected to cyanation.

| Starting Material | Reagent | Product |

| 2-Chloro-5-bromothiazole | Acetonitrile anion source | This compound |

| 2-Chloro-5-chloromethylthiazole | Cyanide source (e.g., NaCN, KCN) | This compound |

An alternative strategy involves the conversion of a pre-existing functional group at the 2-position of the 5-bromothiazole ring into the acetonitrile moiety.

One common precursor is a 2-halomethylthiazole, such as 2-(chloromethyl)-5-bromothiazole. The reaction of this compound with a cyanide salt, like sodium or potassium cyanide, is a standard method for introducing a nitrile group via an Sₙ2 reaction. The synthesis of 2-chloro-5-chloromethylthiazole has been documented and provides a viable starting point for this approach semanticscholar.orgepo.orggoogleapis.comgoogle.com.

Another potential route starts from 2-amino-5-bromothiazole. Through a Sandmeyer-type reaction, the amino group can be converted into a diazonium salt, which can then be displaced by a cyanide group to yield 2-cyano-5-bromothiazole. Subsequent reduction of the nitrile and further manipulation or a direct one-carbon homologation would be required to form the acetonitrile group, making this a more multi-step approach.

| Precursor | Reaction Sequence |

| 2-(Chloromethyl)-5-bromothiazole | Nucleophilic substitution with cyanide |

| 2-Amino-5-bromothiazole | Diazotization followed by Sandmeyer cyanation, then homologation |

Regioselectivity and Stereochemical Control in Synthesis of this compound

Regioselectivity

The synthesis of this compound involves the introduction of a bromine atom onto the thiazole ring. The position of this substitution is critical, and achieving high regioselectivity is a key challenge in the synthesis of substituted thiazoles. The thiazole ring has three carbon atoms (C2, C4, and C5) where electrophilic substitution can occur. The reactivity of these positions is influenced by the electron-donating sulfur atom and the electron-withdrawing nitrogen atom.

In the thiazole ring, the C5 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack, such as bromination. pharmaguideline.com Research has shown that the bromination of various 2-(thiazol-2-yl)acetonitrile derivatives demonstrates high regioselectivity for the C5 position. researchgate.net For instance, studies on the bromination of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles and (2E,4E)-5-aryl-2-(4-arylthiazol-2-yl)penta-2,4-dienenitriles in dimethylformamide (DMF) revealed that bromination occurs selectively at the C5 position of the thiazole ring, leaving other potentially reactive sites like exocyclic multiple bonds unaffected. researchgate.net This inherent electronic preference of the thiazole ring is the primary factor governing the regiochemical outcome of the bromination step in the synthesis of the target compound.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of brominating agent and reaction conditions can further enhance this selectivity.

Table 1: Factors Influencing Regioselectivity in Thiazole Bromination

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Electronic Properties | The C5 position of the thiazole ring is electronically favored for electrophilic attack due to its higher electron density compared to C2 and C4. pharmaguideline.com | Direct bromination of 2-substituted thiazoles typically yields the 5-bromo derivative. |

| Substituent Effects | The acetonitrile group at the C2 position influences the electron distribution but still directs bromination preferentially to the C5 position. | Bromination of 2-(4-arylthiazole-2-yl)acetonitriles occurs at the C5 position. researchgate.net |

| Reaction Conditions | Solvent and temperature can play a role, but the inherent reactivity of the thiazole ring is the dominant factor. | Bromination in DMF is a common method that shows high C5 selectivity. researchgate.net |

Stereochemical Control

Stereochemical control refers to the ability to control the three-dimensional arrangement of atoms in a molecule during a chemical reaction. This is a critical consideration in the synthesis of chiral molecules, which can exist as different stereoisomers (enantiomers or diastereomers).

The molecule this compound is achiral; it does not possess any stereocenters and has a plane of symmetry. Consequently, it does not have any stereoisomers. As a result, the principles of stereochemical control are not applicable to the direct synthesis of this specific compound. The synthesis focuses on forming the correct constitutional isomer (regioselectivity) rather than a specific stereoisomer.

While stereocontrol is not a factor in the synthesis of this compound itself, it becomes crucial when this compound is used as a building block in the synthesis of more complex, chiral molecules. For example, if the active methylene (B1212753) group of the acetonitrile were to participate in reactions that create a new stereocenter, then controlling the stereochemistry of that subsequent step would be essential.

Green Chemistry Approaches and Sustainable Synthesis Considerations

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of green chemistry principles to the synthesis of this compound can lead to more environmentally benign and sustainable manufacturing processes. nih.gov

Key areas for implementing green chemistry in this synthesis include the use of greener solvents, alternative energy sources, and efficient catalytic systems.

Green Solvents and Solvent-Free Conditions

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which can be hazardous to human health and the environment. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether. mdpi.com

Deep Eutectic Solvents (DES): A greener version of the classic Hantzsch thiazole synthesis, a fundamental method for creating the thiazole core, has been developed using a deep eutectic solvent (DES). nih.gov A common DES, composed of choline chloride and glycerol, can serve as both a solvent and a catalyst, avoiding the need for volatile organic solvents. This medium is also often reusable, which adds to the sustainability of the process. nih.gov

Water or Ethanol: For certain steps, using water or ethanol as a solvent can significantly improve the environmental profile of the synthesis, as they are non-toxic and readily available.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together (mechanochemistry), represents an ideal green approach by minimizing waste. mdpi.commdpi.com

Alternative Energy Sources

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. mdpi.com It allows for rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. This technique could be applied to steps like the Hantzsch thiazole synthesis or subsequent functionalization. mdpi.com

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields, providing another energy-efficient alternative to conventional heating. mdpi.com

Sustainable Catalysis

Heterogeneous Catalysts: The use of solid-supported catalysts can simplify product purification, as the catalyst can be easily removed by filtration and potentially reused. This minimizes waste and improves process efficiency. For example, catalysts supported on silica or alumina have been used in one-pot syntheses of thiazol-2-amines. thieme-connect.de

Biocatalysis: Enzymes or whole-cell systems can offer highly selective and environmentally friendly catalytic alternatives to traditional chemical catalysts, operating under mild conditions of temperature and pH.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Thiazole Synthesis

| Feature | Conventional Approach | Green Chemistry Approach | Advantages of Green Approach |

|---|---|---|---|

| Solvent | Volatile Organic Compounds (e.g., benzene, toluene, DMF) | Deep Eutectic Solvents, Water, Ethanol, or Solvent-Free | Reduced toxicity, environmental impact, and waste. nih.gov |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound | Faster reaction times, reduced energy consumption, higher yields. mdpi.com |

| Catalyst | Homogeneous catalysts (often metal-based) | Reusable heterogeneous catalysts, Biocatalysts | Simplified purification, catalyst recycling, milder reaction conditions. thieme-connect.de |

| Process | Multi-step with isolation of intermediates | One-pot, multi-component reactions | Improved atom economy, reduced waste, and operational simplicity. |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable, aligning with the broader goals of modern chemical manufacturing. unibo.it

Chemical Reactivity and Transformation Pathways of 2 5 Bromothiazol 2 Yl Acetonitrile

Reactivity of the Nitrile Group

The nitrile group (–C≡N) is a versatile functional group that participates in a range of chemical reactions. Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom, as well as the ability of the cyano group to activate the adjacent methylene (B1212753) (CH₂) group.

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. These addition reactions are fundamental to converting nitriles into other functional groups, most notably ketones. chemistrysteps.com

Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the nitrile carbon. The initial reaction forms an imine anion intermediate, which is then hydrolyzed during aqueous workup to yield a ketone. pressbooks.pub This two-step process provides an effective method for forming a new carbon-carbon bond and installing a carbonyl group.

| Reaction | Reagent | Intermediate | Final Product |

| Grignard Reaction | R-MgX, then H₃O⁺ | Iminium salt | Ketone |

| Organolithium Reaction | R-Li, then H₃O⁺ | Iminium salt | Ketone |

The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, depending on the reducing agent and reaction conditions. These transformations are crucial for synthesizing biologically relevant amine derivatives and for introducing aldehyde functionalities for further elaboration.

Complete reduction to a primary amine, 2-(5-bromothiazol-2-yl)ethan-1-amine, is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.compressbooks.pub The reaction proceeds through the addition of two hydride equivalents to the nitrile's triple bond. Catalytic hydrogenation with reagents such as H₂ over a metal catalyst (e.g., Raney Nickel, Palladium) can also effect this transformation.

Partial reduction to an aldehyde, 2-(5-bromothiazol-2-yl)acetaldehyde, requires a milder reducing agent that can stop the reaction at the intermediate imine stage before full reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically run at low temperatures to prevent over-reduction. chemistrysteps.com

| Transformation | Reagent | Product |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Full Reduction | Catalytic Hydrogenation (H₂/Catalyst) | Primary Amine |

| Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde |

The hydrolysis of nitriles is a common method for preparing carboxylic acids and amides. The reaction can be catalyzed by either acid or base and typically requires heating. ebsco.com

Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. The reaction proceeds through an amide intermediate, 2-(5-bromothiazol-2-yl)acetamide, which is subsequently hydrolyzed to the corresponding carboxylic acid, 2-(5-bromothiazol-2-yl)acetic acid. pressbooks.pub In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, ultimately yielding a carboxylate salt after the hydrolysis of the intermediate amide. Acidic workup then provides the carboxylic acid. It is possible, under controlled conditions, to isolate the amide as the final product. ebsco.com

| Conditions | Intermediate | Final Product |

| Acid-catalyzed (e.g., H₂SO₄, H₂O, heat) | Amide | Carboxylic Acid |

| Base-catalyzed (e.g., NaOH, H₂O, heat) | Amide | Carboxylate Salt |

Reactivity of the Bromine Atom at the 5-Position

The bromine atom at the C5 position of the thiazole (B1198619) ring is a key handle for synthetic modification, primarily through substitution and metal-catalyzed cross-coupling reactions. Its reactivity is influenced by the electronic properties of the thiazole ring.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a variety of nucleophiles. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. While the thiazole ring itself can stabilize the intermediate to some extent, SNAr reactions on 5-bromothiazoles are not as common as on more activated systems without additional activating groups. However, under forcing conditions (high temperatures, strong nucleophiles), substitution by nucleophiles such as amines, alkoxides, or thiolates may be possible.

The bromine atom on the thiazole ring makes 2-(5-bromothiazol-2-yl)acetonitrile an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. ethernet.edu.et The reactivity of halogens in these couplings typically follows the order I > Br > Cl. nih.gov

Suzuki Coupling: The Suzuki reaction involves the coupling of the bromo-substrate with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. ethernet.edu.et This reaction is widely used to form biaryl structures. 5-Bromothiazoles are known to participate effectively in Suzuki couplings, allowing for the introduction of various aryl and heteroaryl groups at the 5-position. acs.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the 5-position of the thiazole and a terminal alkyne. nii.ac.jp The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and requires a base, often an amine. This method is highly efficient for synthesizing arylalkynes.

Heck Coupling: The Heck reaction couples the 5-bromothiazole (B1268178) with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. ethernet.edu.et This reaction provides a direct method for the vinylation of the thiazole ring.

The table below summarizes typical conditions for these cross-coupling reactions on bromo-heterocyclic substrates.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, Water |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

Metal-Halogen Exchange Reactions and Subsequent Quenching

One of the most significant reactions involving this compound is the metal-halogen exchange, a powerful tool for the formation of a carbon-carbon or carbon-heteroatom bond at the C5 position. This reaction typically involves the treatment of the bromothiazole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The bromine atom at the C5 position is readily exchanged with a lithium atom, generating a highly reactive 5-lithio-thiazole intermediate.

The rate of lithium-halogen exchange generally follows the trend of I > Br > Cl, making the 5-bromo substituent an excellent handle for this transformation. wikipedia.org This process is kinetically controlled and typically rapid, often proceeding faster than potential side reactions like nucleophilic attack at the nitrile group, especially at low temperatures. wikipedia.orgharvard.edu However, a critical consideration for this specific substrate is the presence of acidic methylene protons in the acetonitrile group. Deprotonation at this position by the organolithium reagent can compete with the desired metal-halogen exchange. The choice of organolithium reagent and reaction conditions can be crucial in maximizing the yield of the lithiated thiazole.

Once formed, the 5-lithio-2-(thiazol-2-yl)acetonitrile intermediate can be quenched with a wide variety of electrophiles to introduce diverse functional groups at the C5 position. This versatility makes metal-halogen exchange a cornerstone for the synthesis of novel 5-substituted thiazole derivatives. rsc.orgtcnj.edu

Below is a representative table of potential quenching reactions, based on the known reactivity of other 5-lithiothiazole species.

| Electrophile | Reagent Example | Resulting C5-Substituent |

| Proton Source | H₂O | -H |

| Alkyl Halide | CH₃I | -CH₃ |

| Aldehyde | Benzaldehyde | -CH(OH)Ph |

| Ketone | Acetone | -C(OH)(CH₃)₂ |

| Carbon Dioxide | CO₂ (gas) | -COOH |

| Disulfide | Dimethyl disulfide (DMDS) | -SCH₃ |

| Chloroformate | Methyl chloroformate | -COOCH₃ |

This table illustrates potential reactions. Specific yields for this compound would require experimental validation.

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle, but its reactivity is significantly influenced by its substituents. The nitrogen atom and the 2-acetonitrile group are electron-withdrawing, which deactivates the ring towards electrophilic attack. Conversely, the sulfur atom can donate electron density to the ring.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for many aromatic systems. beilstein-journals.org For unsubstituted thiazole, electrophilic substitution typically occurs at the C5 position, which is the most electron-rich. However, in this compound, the C5 position is blocked by a bromine atom. The only available position for substitution is the C4 position.

The feasibility of an SEAr reaction at the C4 position is significantly diminished due to the electronic effects of the adjacent substituents. The nitrogen atom at position 3 and the bromine atom at position 5 both exert a deactivating, electron-withdrawing inductive effect on the C4 position. Furthermore, the 2-acetonitrile group deactivates the entire ring. Consequently, forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required to achieve electrophilic substitution at C4, and yields are expected to be low. lumenlearning.comlibretexts.org Common SEAr reactions like nitration, sulfonation, or Friedel-Crafts alkylation/acylation are anticipated to be challenging on this substrate.

The general principle of deprotonating thiazoles at the C2-H or C5-H positions is not applicable to this compound, as both of these positions are already substituted.

However, the most significant site for deprotonation in this molecule is the α-carbon of the acetonitrile group. The methylene protons (-CH₂CN) are rendered acidic due to the powerful electron-withdrawing effect of the adjacent cyano group and, to a lesser extent, the thiazole ring.

Treatment with a suitable base, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide, can readily generate a resonance-stabilized carbanion. This carbanion can then be alkylated, acylated, or used in condensation reactions, providing a pathway to elaborate the side chain at the C2 position. For instance, reaction of the carbanion with an alkyl halide would yield a homologous nitrile, while reaction with an aldehyde or ketone would lead to the products of an aldol-type condensation.

Thiazoles can participate in cycloaddition reactions, although their inherent aromaticity means that these reactions often require high temperatures or specific activation. nih.gov For instance, thiazoles can undergo [3+2] and [5+2] cycloaddition reactions. researchgate.netnih.gov

For this compound, participation in such reactions would depend on the specific diene or dipolarophile used. The electron-withdrawing nature of the 2-acetonitrile substituent could potentially make the thiazole ring a more competent dienophile in inverse-electron-demand Diels-Alder reactions. Conversely, the formation of a thiazolium ylide, a common precursor for 1,3-dipolar cycloadditions, would be influenced by the substituents. Alkylation of the ring nitrogen would form a thiazolium salt, which could then be deprotonated to form an azomethine ylide. This ylide could then react with dipolarophiles like alkynes or alkenes. However, no specific examples of cycloaddition reactions involving this compound have been documented in the literature.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient synthetic strategies. nih.govbepls.com

This compound possesses two key functional groups that could potentially participate in MCRs: the active methylene group and the nitrile functionality.

Reactions involving the active methylene group: The acidic protons of the acetonitrile side chain allow for the in-situ formation of a carbanion, which can act as a nucleophile in various MCRs. For example, it could participate in Knoevenagel-type condensations with aldehydes, which is often a key step in initiating MCR cascades.

Reactions involving the nitrile group: The nitrile group itself can be a reactant in certain MCRs, such as the Passerini or Ugi reactions, although this often requires prior conversion to an isocyanide or other reactive intermediate. It can also participate in cycloadditions.

While plausible, there are currently no specific examples in the scientific literature of this compound being utilized in multi-component reactions. The development of such reactions would represent a novel and efficient way to generate complex molecules based on this thiazole scaffold.

Reaction Mechanisms and Kinetic Studies

Detailed reaction mechanisms and kinetic studies for transformations involving this compound are not extensively reported. However, the mechanisms of its principal reactions can be inferred from well-established organic chemistry principles.

Metal-Halogen Exchange: The mechanism is believed to proceed through the formation of an "ate-complex," where the organolithium reagent coordinates to the bromine atom. wikipedia.orgharvard.edu This is followed by the transfer of the alkyl group from lithium to the bromine and the thiazole group from bromine to the lithium, resulting in the lithiated thiazole and an alkyl bromide. The reaction is typically very fast, with low activation energy, especially at cryogenic temperatures.

Deprotonation of the Methylene Group: This is a standard acid-base reaction. The base removes a proton from the carbon alpha to the nitrile, forming a carbanion. This carbanion is stabilized by resonance, with the negative charge delocalized onto the nitrogen atom of the nitrile group and potentially into the thiazole ring.

Electrophilic Aromatic Substitution (SEAr): A hypothetical SEAr at the C4 position would follow the canonical two-step mechanism. libretexts.org First, the aromatic π-system would attack the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. This step is slow and rate-determining because it disrupts the aromaticity of the thiazole ring. In the second, fast step, a base removes the proton from the C4 position, restoring aromaticity and yielding the substituted product. Due to the aforementioned deactivating groups, the activation energy for the first step is expected to be high.

Further experimental and computational studies would be necessary to fully elucidate the specific kinetics and detailed mechanistic pathways for reactions involving this particular compound.

Derivatization Strategies and Scaffold Construction Utilizing 2 5 Bromothiazol 2 Yl Acetonitrile

Synthesis of Novel Thiazole (B1198619) Derivatives from 2-(5-Bromothiazol-2-YL)acetonitrile

The presence of two distinct reactive centers in this compound—the acetonitrile (B52724) side chain and the bromo-substituted thiazole ring—enables a wide range of synthetic transformations to generate novel thiazole derivatives with diverse functionalities.

Modifications at the Acetonitrile Side Chain

The methylene (B1212753) group of the acetonitrile side chain is activated by the adjacent electron-withdrawing cyano group and the thiazole ring, making it susceptible to a variety of chemical modifications.

One key transformation is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones in the presence of a base to form α,β-unsaturated nitriles. For instance, reaction with various aromatic aldehydes can yield a series of 2-(5-bromothiazol-2-yl)-3-arylacrylonitrile derivatives. These products can serve as precursors for further synthetic elaborations.

Another important reaction is the Gewald synthesis of thiophenes. scirp.org The active methylene group of this compound can react with elemental sulfur and a carbonyl compound (an aldehyde or ketone) in the presence of a base, such as morpholine (B109124) or triethylamine, to construct a polysubstituted thiophene (B33073) ring. scirp.orgijprajournal.com This one-pot, three-component reaction provides a straightforward route to novel 2-amino-3-cyanothiophene derivatives bearing a 5-bromothiazole (B1268178) substituent.

Furthermore, the acetonitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing additional avenues for derivatization.

Functionalization at the 5-Position of the Thiazole Ring

The bromine atom at the 5-position of the thiazole ring is a versatile handle for introducing a wide range of substituents via cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are particularly powerful in this context.

The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between the thiazole ring and various aryl or heteroaryl boronic acids or esters. ijprajournal.comnih.gov This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. This strategy enables the synthesis of a diverse library of 5-aryl or 5-heteroaryl-2-thiazolylacetonitrile derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(5-Arylthiazol-2-YL)acetonitrile |

| This compound | Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-(5-Heteroarylthiazol-2-YL)acetonitrile |

Table 1: Representative Suzuki-Miyaura Coupling Reactions

The Stille coupling offers an alternative method for C-C bond formation, utilizing organotin reagents. scirp.org This reaction is also catalyzed by palladium complexes and is known for its tolerance of a wide range of functional groups.

The Heck reaction can be employed to introduce alkenyl groups at the 5-position by reacting this compound with various alkenes in the presence of a palladium catalyst and a base.

Introduction of New Substituents on the Thiazole Core

Beyond the 5-position, it is also possible to introduce new substituents onto the thiazole core, although this often requires multi-step synthetic sequences. For instance, a substituent introduced at the 5-position via a cross-coupling reaction may itself be further functionalized.

Construction of Fused and Bridged Thiazole Systems

The bifunctional nature of this compound makes it an excellent starting material for the construction of fused and bridged thiazole systems. These more complex scaffolds are of significant interest in medicinal chemistry due to their rigid conformations and potential for novel biological activities.

One common strategy involves a domino or cascade reaction sequence. For example, a substituent can be introduced at the 5-position that is capable of undergoing a subsequent intramolecular cyclization with the acetonitrile side chain. An example of this is the synthesis of thiazolo[3,2-a]pyrimidin-5-ones through a domino alkylation-cyclization reaction of propargyl bromides with thiopyrimidinones. A similar strategy could be envisioned starting from a suitably functionalized derivative of this compound.

Design and Synthesis of Polyheterocyclic Scaffolds Incorporating the this compound Moiety

The development of polyheterocyclic scaffolds is a key area of research in drug discovery. This compound can be incorporated into larger, more complex heterocyclic systems through a variety of synthetic strategies.

One approach is to utilize the active methylene group to construct a new heterocyclic ring, which is then followed by a cross-coupling reaction at the 5-bromo position to attach another heterocyclic moiety. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines has been achieved starting from aryl acetonitriles. byu.edu A similar sequence starting with this compound could lead to novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives bearing a 5-bromothiazole substituent, which could then be further elaborated.

The synthesis of pyridone derivatives is another important application. The reaction of β-ketonitriles with various reagents can lead to the formation of substituted pyridones. researchgate.net By analogy, this compound could be used as a precursor for the synthesis of novel pyridone-containing polyheterocyclic systems.

Spectroscopic and Analytical Methods for Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of 2-(5-Bromothiazol-2-YL)acetonitrile and its derivatives. diva-portal.org One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, the proton on the thiazole (B1198619) ring and the methylene (B1212753) protons of the acetonitrile (B52724) group would each exhibit characteristic singlet signals. chemicalbook.com The exact chemical shifts can be influenced by the solvent and the presence of other functional groups in more complex derivatives. pdx.edu For instance, in derivatives of benzothiazolylacetonitrile azo dyes, the substituents on the molecule significantly impact the ¹H and ¹³C NMR chemical shifts. diva-portal.org

For more intricate structures derived from this compound, advanced two-dimensional (2D) NMR experiments are often necessary. Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between protons and for identifying long-range correlations between protons and carbons, respectively. ipb.pt These methods are instrumental in confirming the successful synthesis of novel, complex molecules incorporating the this compound scaffold. nih.govscirp.org

Table 1: Representative ¹H and ¹³C NMR Data for a 2-(Aryl)benzothiazole Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzothiazole (B30560) Protons | 8.08 (d), 7.90 (d), 7.47 (t), 7.37 (t) | - |

| Methoxy Protons | 3.92 (s) | - |

| Benzothiazole Carbons | - | 168.1, 154.1, 135.0, 130.9, 126.3, 125.1, 123.2, 121.6 |

| Methoxy Carbon | - | 55.4 |

Data adapted from a study on 2-(3-Methoxyphenyl)benzothiazole. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can confirm the molecular formula of a synthesized compound. jyoungpharm.org

The presence of a bromine atom in this compound results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a clear indicator of the presence of bromine in the molecule.

Different ionization techniques can be employed to obtain mass spectra. Electron Ionization (EI) often leads to extensive fragmentation, providing a unique "fingerprint" for the molecule that can aid in structural elucidation. Softer ionization methods, such as Electrospray Ionization (ESI), typically result in less fragmentation and show a prominent molecular ion peak, which is useful for confirming the molecular weight. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction studies have been instrumental in characterizing various thiazole and benzothiazole derivatives, confirming their molecular structures and revealing details about their crystal packing and intermolecular interactions. scirp.orgresearchgate.net For instance, in a study of 2,4-diacetyl-5-bromothiazole, X-ray analysis revealed a structure dominated by halogen bonding. researchgate.netst-andrews.ac.uk Such detailed structural insights are crucial for understanding the physical and chemical properties of these compounds.

Table 2: Illustrative Crystallographic Data for a Bromothiazole Derivative

| Parameter | 2,4-Diacetyl-5-bromothiazole |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 4.040 (2) |

| b (Å) | 8.254 (5) |

| c (Å) | 13.208 (8) |

| α (°) | 96.191 (17) |

| β (°) | 93.865 (16) |

| γ (°) | 94.067 (11) |

Data from a study on the X-ray structures of bromothiazole derivatives. researchgate.netst-andrews.ac.uk

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. americanpharmaceuticalreview.comresearchgate.net These methods are based on the principle that molecular bonds vibrate at characteristic frequencies. researchgate.net

For this compound, the IR spectrum would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration. nih.gov The vibrations of the thiazole ring and the C-Br bond would also give rise to specific signals in the IR and Raman spectra. nih.gov These techniques are routinely used to confirm the presence of key functional groups in newly synthesized derivatives. jyoungpharm.org

Table 3: Characteristic Vibrational Frequencies for a Quinoline Derivative

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| C-H stretching | 3061 | 3062 |

| C=O stretching | 1695 | 1697 |

| C=C stretching | 1582 | 1580 |

| C-Cl stretching | 870 | 871 |

Data adapted from a study on 2-chloroquinoline-3-carboxaldehyde. nih.gov

Chromatographic and Separation Techniques in Research Context

Chromatographic methods are essential for the purification and analysis of this compound and its derivatives. These techniques separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. science.govresearchgate.net

Thin-Layer Chromatography (TLC) is commonly used for rapid reaction monitoring and preliminary purity assessment. For purification on a larger scale, column chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both analytical and preparative purposes. Reversed-phase HPLC, often with a mobile phase containing acetonitrile, is a widely used method for analyzing and purifying a variety of organic compounds. science.govresearchgate.net Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of volatile and thermally stable derivatives.

Computational and Theoretical Investigations of 2 5 Bromothiazol 2 Yl Acetonitrile and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of 2-(5-bromothiazol-2-yl)acetonitrile. These calculations offer a detailed view of the molecule's electronic behavior and reactivity.

The electronic structure of a molecule is key to understanding its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine these parameters. nih.govnih.gov The HOMO is typically localized over the electron-rich thiazole (B1198619) ring, while the LUMO is distributed across the acetonitrile (B52724) group and the thiazole ring. This distribution indicates that the thiazole ring acts as the primary electron donor, while the acetonitrile moiety functions as an electron acceptor.

Table 1: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.78 |

Note: The values presented in this table are illustrative and derived from typical DFT calculations for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-deficient areas (positive potential).

In the case of this compound, the MEP map would likely show a negative potential around the nitrogen atom of the thiazole ring and the nitrogen atom of the acetonitrile group, suggesting these are favorable sites for electrophilic attack. Conversely, the hydrogen atoms of the methylene (B1212753) bridge and the thiazole ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity. Fukui functions are employed to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

For this compound, the nitrogen atom of the thiazole ring is often predicted to be the most likely site for electrophilic attack, while the carbon atom of the nitrile group is a probable site for nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are utilized to study the dynamic behavior and conformational flexibility of this compound and its derivatives over time. nih.govnih.gov These simulations provide insights into the stability of different conformations and the interactions between the molecule and its environment. nih.govnih.gov For instance, MD simulations can reveal the preferred orientation of the acetonitrile group relative to the thiazole ring and how this is influenced by solvent effects or interactions with a biological target. plos.orgresearchgate.net

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. nih.gov Theoretical calculations of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure. nih.gov For this compound, the calculated vibrational frequencies can be assigned to specific functional groups, such as the C≡N stretch of the nitrile group and the characteristic vibrations of the thiazole ring. Similarly, the chemical shifts in the NMR spectra can be accurately predicted.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C≡N stretch | 2250 |

| C-H stretch (CH₂) | 2950-3000 |

| Thiazole ring C=N stretch | 1580 |

Note: These are typical predicted values and may vary depending on the computational method and basis set used.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By modeling the reaction pathway, researchers can identify transition states and intermediates, and calculate the activation energies associated with different reaction steps. nih.govresearchgate.net This information is crucial for understanding the kinetics and thermodynamics of a reaction. For example, the mechanism of nucleophilic substitution at the thiazole ring or reactions involving the acetonitrile group can be elucidated through these computational studies.

Structure-Reactivity Relationship Studies

The relationship between the molecular structure of this compound and its chemical reactivity is a critical area of investigation, primarily explored through computational and theoretical methods. These studies elucidate how the arrangement of atoms and the distribution of electrons within the molecule influence its behavior in chemical reactions. By analyzing the electronic properties and the impact of various functional groups, a comprehensive understanding of the molecule's reactivity can be established.

Density Functional Theory (DFT) calculations are a cornerstone of these investigations, providing valuable insights into the molecule's electronic structure. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

For thiazole derivatives, the nature and position of substituents on the thiazole ring profoundly impact their electronic properties and, consequently, their reactivity. The presence of the bromine atom at the C5 position and the acetonitrile group at the C2 position of the thiazole ring in this compound are key determinants of its reactivity. The bromine atom, being an electronegative substituent, can withdraw electron density from the thiazole ring, influencing its electrophilic and nucleophilic characteristics.

Computational studies on related benzothiazole (B30560) derivatives have shown that the introduction of different substituents leads to significant variations in the HOMO-LUMO energy gap and other reactivity descriptors. For instance, a study on various substituted benzothiazoles revealed a range of HOMO-LUMO energy gaps, indicating differing levels of stability and reactivity among the derivatives. While specific data for this compound is not available, the trends observed in these related compounds offer valuable insights.

To illustrate the effect of substituents on the reactivity of thiazole-based compounds, the following table presents hypothetical data based on general principles of computational chemistry and findings from studies on analogous structures. This data showcases how different functional groups might alter the electronic properties of a thiazoleacetonitrile core.

| Derivative | Substituent at C5 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

| A | -H | -6.8 | -1.5 | 5.3 | 2.65 | -4.15 | 3.25 |

| B | -Br | -7.0 | -1.8 | 5.2 | 2.60 | -4.40 | 3.72 |

| C | -CH₃ | -6.6 | -1.4 | 5.2 | 2.60 | -4.00 | 3.08 |

| D | -NO₂ | -7.5 | -2.5 | 5.0 | 2.50 | -5.00 | 5.00 |

This table is generated for illustrative purposes based on established chemical principles and is not based on direct experimental or computational results for the specified compounds.

The data in the table demonstrates that an electron-withdrawing group like a nitro group (-NO₂) tends to lower both the HOMO and LUMO energy levels and decrease the energy gap, thereby increasing the molecule's reactivity and electrophilicity. Conversely, an electron-donating group like a methyl group (-CH₃) can raise the HOMO energy and may have a smaller effect on the LUMO, potentially leading to a slightly different reactivity profile. The bromo substituent (-Br), being electronegative, is expected to lower the orbital energies.

Molecular Electrostatic Potential (MEP) maps are another powerful tool used in these computational studies. MEP maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the thiazole ring and the nitrile group would be expected to be electron-rich regions, susceptible to electrophilic attack. Conversely, the carbon atoms of the thiazole ring, particularly those adjacent to the electronegative nitrogen and sulfur atoms, would likely be electron-deficient and prone to nucleophilic attack.

Applications of 2 5 Bromothiazol 2 Yl Acetonitrile in Chemical Research and Material Science

Role as a Key Intermediate in Complex Organic Synthesis

The acetonitrile (B52724) group (CH2CN) is a valuable two-carbon building block in organic synthesis. researchgate.net Its inherent electron-withdrawing properties and the ability of the adjacent carbon to be functionalized make it a powerful tool for constructing complex molecular architectures. researchgate.net The presence of both the bromo- and acetonitrile-substituted thiazole (B1198619) ring in 2-(5-Bromothiazol-2-YL)acetonitrile provides multiple reactive sites, allowing for sequential and controlled modifications.

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds. For instance, it can be used to create more complex thiazole derivatives, which are found in numerous biologically active molecules. The bromine atom on the thiazole ring can participate in cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce new carbon-carbon bonds. Simultaneously, the acetonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to form new rings.

Contributions to Methodological Advancements in Heterocyclic Chemistry

The study of compounds like this compound has contributed to the development of new synthetic methodologies in heterocyclic chemistry. Thiazoles are a significant class of heterocyclic compounds with a wide range of applications. mdpi.comscielo.org.mx The reactivity of the bromo- and acetonitrile groups on the thiazole ring allows chemists to explore novel reaction pathways and construct diverse heterocyclic systems.

For example, the synthesis of 2-amino-5-substituted thiazoles often relies on the reaction of α-haloketones with thiourea. researchgate.net The availability of precursors like this compound provides a platform to investigate and optimize these types of heterocyclization reactions, leading to more efficient and general synthetic routes. researchgate.net

Exploration as a Building Block for Functional Materials

The concept of "building blocks" is central to modern materials science, where fundamental molecular units are assembled to create complex functional systems. cymitquimica.comsemanticscholar.orgcymitquimica.com this compound, with its combination of a heterocyclic ring and reactive functional groups, is an excellent candidate for such a building block. cymitquimica.commdpi.com

Precursors for Fluorescent Probes

Benzothiazole (B30560) derivatives are well-known for their fluorescent properties and are used in the development of fluorescent probes for detecting various analytes. researchgate.net The structural similarity of this compound to benzothiazole-based fluorophores suggests its potential as a precursor for novel fluorescent probes. For instance, a two-photon fluorescent probe based on 2-benzothiazoleacetonitrile has been developed for the detection of hydrazine. nih.govnih.gov This probe exhibited a significant fluorescence enhancement upon reaction with hydrazine, demonstrating the utility of the acetonitrile group in the recognition and signaling process. nih.govnih.gov

Similarly, a fluorescent probe for cysteine, BT-AC, was developed from a benzothiazole derivative, showcasing a remarkable fluorescence enhancement. researchgate.net These examples highlight the potential of the thiazole-acetonitrile scaffold in designing sensitive and selective fluorescent sensors.

Components in Sensor Development

The electrochemical properties of thiazole derivatives make them attractive for the development of chemical sensors. Recently, a novel electrochemical sensor for the sensitive and selective detection of dopamine (B1211576) was fabricated using a polymer film of a benzothiazole-acetonitrile derivative. nih.govnih.gov The sensor demonstrated high electrocatalytic efficiency and a low limit of detection for dopamine. nih.gov This research opens up possibilities for using this compound and its derivatives in the construction of advanced electrochemical sensing platforms for important biological and environmental analytes.

Development of Novel Synthetic Routes to Diverse Chemical Libraries

Chemical libraries are collections of diverse small molecules that are essential for high-throughput screening in drug discovery and chemical biology. The ability to rapidly generate a wide variety of compounds from a common starting material is highly valuable. This compound is an ideal scaffold for the construction of such libraries.

Emerging Trends and Future Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of thiazole (B1198619) derivatives is increasingly benefiting from the adoption of flow chemistry and automated platforms. nih.govnih.gov These technologies offer significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to telescope multiple reaction steps into a single continuous process. nih.govenantia.com This leads to higher yields, improved reproducibility, and a reduced environmental footprint. enantia.com

The application of flow chemistry has been successfully demonstrated for the multi-step synthesis of various heterocyclic compounds, including condensed benzothiazoles and 2-(C-glycosyl)acetates. nih.govresearchgate.net For instance, the synthesis of complex molecules like 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones has been achieved in reaction times of less than 15 minutes with high yields over three continuous steps without the need for isolating intermediates. nih.gov Automated synthesis platforms, which can significantly reduce manual labor and accelerate the discovery of new molecules, are also becoming more prevalent. synplechem.comchemrxiv.org These systems are capable of performing iterative cross-coupling reactions and purifications, speeding up the synthesis process by an order of magnitude compared to previous systems. chemrxiv.org

Table 1: Comparison of Batch vs. Flow Chemistry for Thiazole Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Control over Parameters | Limited | Precise control of temperature, pressure, and residence time enantia.com |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes and in situ generation of hazardous intermediates enantia.com |

| Scalability | Often challenging | Simpler scale-up by "numbering-up" or "sizing-up" enantia.com |

| Intermediate Isolation | Often required | Can be avoided through telescoping reactions nih.govnih.gov |

| Yield and Purity | Variable | Often higher and more consistent nih.gov |

Catalyst Development for Efficient Transformations

The development of new and efficient catalysts is crucial for the transformation of 2-(5-Bromothiazol-2-YL)acetonitrile into more complex and valuable molecules. The bromine atom at the 5-position of the thiazole ring provides a reactive handle for various cross-coupling reactions, which are often catalyzed by transition metals like palladium. Research in this area focuses on creating catalysts that offer higher activity, selectivity, and stability, allowing for milder reaction conditions and a broader substrate scope.

For instance, in the synthesis of related thiazole-containing compounds, catalysts have been developed to facilitate reactions such as the Suzuki, Heck, and Sonogashira couplings. The efficiency of these transformations is highly dependent on the choice of ligand, base, and solvent. Future efforts will likely concentrate on developing catalysts that are more robust, recyclable, and compatible with the principles of green chemistry. This includes the use of solid-supported catalysts, which can be easily separated from the reaction mixture, and catalysts that can function effectively in environmentally friendly solvents like water.

Exploration of Bio-orthogonal Reactions for Material Science Integration

Bio-orthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes, represent a burgeoning field with significant potential for the application of this compound. nih.gov By modifying this compound with a bio-orthogonal handle, such as an azide (B81097) or a strained alkyne, it can be specifically labeled and visualized within biological systems or used to construct novel biomaterials.

The Staudinger ligation and strain-promoted azide-alkyne cycloaddition are two prominent examples of bio-orthogonal reactions that have been used to label biomolecules in cells and even in live organisms like zebrafish and mice. nih.gov The integration of this compound into such systems could enable the development of new diagnostic tools, drug delivery systems, and advanced materials with tailored biological functions. For example, polymers or nanoparticles functionalized with this compound could be designed to target specific cells or tissues, releasing a therapeutic agent upon a specific stimulus.

Advanced Computational Methodologies for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools in the design and discovery of new chemical entities. mdpi.com These methods can be used to predict the properties and reactivity of molecules, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. For this compound, computational studies can be employed to:

Predict Reaction Outcomes: By simulating reaction mechanisms and calculating activation energies, researchers can predict the most favorable conditions for a given transformation.

Design Novel Derivatives: Computational screening can be used to identify derivatives with desired electronic, steric, and pharmacokinetic properties.

Understand Structure-Activity Relationships (SAR): As seen in studies of other thiazole derivatives, computational docking can predict the binding affinity of molecules to biological targets, such as enzymes or receptors, aiding in the design of new drugs. researchgate.net

The use of advanced computational methods will accelerate the development of new materials and bioactive compounds based on the this compound scaffold.

Expanding the Scope of Derivatization for Novel Chemical Entities

The chemical structure of this compound offers multiple sites for modification, making it a versatile building block for the synthesis of a wide range of novel chemical entities. The bromo substituent, the acetonitrile (B52724) group, and the thiazole ring itself can all be subjected to various chemical transformations.

Cross-Coupling Reactions: The bromine atom can be readily displaced through various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Modification of the Acetonitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones.

Functionalization of the Thiazole Ring: While the 5-position is blocked by bromine, other positions on the thiazole ring can potentially be functionalized through electrophilic or nucleophilic substitution reactions under specific conditions.

The ability to create a diverse library of derivatives from this starting material is crucial for applications in drug discovery and materials science. For example, the synthesis of various substituted thiazoles has led to the discovery of compounds with significant antimicrobial and anticancer activities. researchgate.net

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(5-Arylthiazol-2-yl)acetonitrile |

| Nitrile Hydrolysis | Acid or base, water | 2-(5-Bromothiazol-2-yl)acetic acid |

| Nitrile Reduction | LiAlH₄ or H₂, catalyst | 2-(5-Bromothiazol-2-yl)ethanamine |

| Heck Coupling | Alkene, Pd catalyst, base | 2-(5-Vinylthiazol-2-yl)acetonitrile |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-(5-Alkynylthiazol-2-yl)acetonitrile |

By systematically exploring these and other derivatization strategies, researchers can unlock the full potential of this compound to create a new generation of functional molecules.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Bromothiazol-2-YL)acetonitrile, and how can reaction yields be optimized?

- Methodology : A common approach involves alkylation of bromoacetyl intermediates with thiazole derivatives. For example, 4’-(2-bromoacetyl)benzonitrile (10 mmol) reacted with a thiadiazole derivative yielded 80% product via nucleophilic substitution, as confirmed by ^1H NMR (δ 4.84 ppm for CH2) and mass spectrometry (MS m/z: 277 [M+1]) . Optimization includes controlling temperature (e.g., room temperature for stability) and using polar aprotic solvents like DMF to enhance reactivity.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of:

- ^1H NMR : Identify protons on the thiazole ring (e.g., δ 7.32 ppm for -NH2 in analogous compounds) and the acetonitrile CH2 group .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+1] at m/z 277) and fragmentation patterns .

- Elemental analysis : Match calculated vs. experimental values for C, H, N, and S (e.g., C: 47.81% calculated vs. 47.92% observed) .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Hazard mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H311, H331) and toxicity if ingested (H301) .

- Storage : Store in inert atmospheres at room temperature, away from light, to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Computational analysis : Use DFT calculations to map electron density on the thiazole ring. Bromine’s electron-withdrawing effect activates the 2-position for Suzuki-Miyaura couplings .

- Experimental validation : Compare reaction rates with non-brominated analogs using kinetic studies (e.g., HPLC monitoring) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology :

- Multi-technique validation : Cross-reference NMR (e.g., DMSO-d6 vs. CDCl3 solvent shifts) and IR data to distinguish tautomeric forms .

- Crystallography : Resolve ambiguities in substituent positioning via X-ray diffraction (e.g., analogous structures in Acta Crystallographica) .

Q. How can solvent selection impact the efficiency of this compound in nucleophilic reactions?

- Methodology :

- Solvent screening : Test polar aprotic solvents (acetonitrile, DMF) vs. protic solvents (MeOH) in SN2 reactions. Acetonitrile enhances nucleophilicity of cyanide groups (logD = 1.2 at pH 5.5) .

- Kinetic profiling : Use stopped-flow UV-Vis to measure reaction rates under varying dielectric conditions .

Q. What role does this compound play in designing bioactive molecules, and how is its efficacy validated?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。